molecular formula C26H20N4O3S B4898008 (6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4898008
M. Wt: 468.5 g/mol
InChI Key: KPIAGFBZMNNZAR-RKOFDGRNSA-N
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Description

(6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 2-phenyl-1,3,4-thiadiazole and 2-(2-phenoxyethoxy)benzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 2-phenyl-1,3,4-thiadiazole with 2-(2-phenoxyethoxy)benzaldehyde under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiadiazolo[3,2-a]pyrimidine core.

    Substitution: Further substitution reactions introduce the imino and other functional groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the thiadiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., reflux, room temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as changes in cell signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-thiadiazole: A simpler analog with similar core structure but lacking the additional substituents.

    2-(2-Phenoxyethoxy)benzaldehyde: A precursor in the synthesis with similar functional groups.

    Thiadiazolo[3,2-a]pyrimidines: A class of compounds with variations in substituents and functional groups.

Uniqueness

(6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(6Z)-5-imino-6-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S/c27-23-21(24(31)28-26-30(23)29-25(34-26)18-9-3-1-4-10-18)17-19-11-7-8-14-22(19)33-16-15-32-20-12-5-2-6-13-20/h1-14,17,27H,15-16H2/b21-17-,27-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIAGFBZMNNZAR-RKOFDGRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=CC=C4OCCOC5=CC=CC=C5)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC=CC=C4OCCOC5=CC=CC=C5)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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